4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20ClFN2O. It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and piperazinomethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses a chloro-substituted benzoyl chloride and a fluoro-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazinomethyl Group: The next step involves the introduction of the piperazinomethyl group. This is achieved through a nucleophilic substitution reaction where the benzophenone core reacts with 4-methylpiperazine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzophenone core can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazinomethyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction can modify the piperazinomethyl group to produce different functionalized derivatives.
Scientific Research Applications
4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The piperazinomethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
- 4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
Uniqueness
4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the piperazinomethyl group, enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWXAZLVMRIQGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642991 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-15-0 |
Source
|
Record name | Methanone, (4-chloro-2-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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